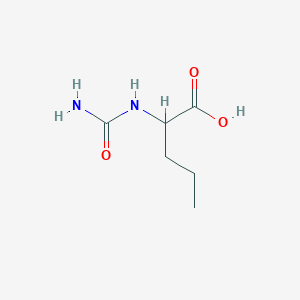

2-(Carbamoylamino)pentanoic acid

Beschreibung

Historical Context and Discovery

The historical development of this compound research is intrinsically linked to the broader investigation of carbamoyl-containing amino acids that began in the early twentieth century. While the specific discovery timeline for this exact compound requires further documentation, its scientific foundation emerged from pioneering work on related carbamoyl amino acid derivatives. The conceptual framework for understanding N-carbamoyl-alpha amino acids was established through extensive research into naturally occurring compounds such as citrulline, which was first isolated from watermelon in 1914 by Japanese researchers Yataro Koga and Ryo Ohtake. This foundational work provided the chemical and structural understanding necessary for the subsequent synthesis and characterization of related compounds, including this compound.

The compound's emergence in scientific literature reflects the growing recognition of carbamoylation as a significant post-translational modification process. Research into N-carbamoyl-alpha amino acids gained momentum throughout the latter half of the twentieth century as scientists began to appreciate their role in various biochemical pathways. The systematic study of these compounds was further facilitated by advances in analytical chemistry and spectroscopic techniques that enabled precise structural characterization and identification of complex amino acid derivatives.

Chemical Classification as an N-Carbamoyl-Alpha Amino Acid

This compound belongs to the distinctive class of organic compounds known as N-carbamoyl-alpha amino acids. These compounds are characterized by the presence of an alpha amino acid backbone bearing a carbamoyl group at the terminal nitrogen atom. The carbamoyl group, represented by the chemical formula -CONH2, imparts unique chemical properties and biological activities to these amino acid derivatives.

The classification system for N-carbamoyl-alpha amino acids follows established chemical taxonomy principles. According to the ClassyFire classification system, these compounds fall under the broader category of organic acids and derivatives, specifically within the carboxylic acids and derivatives class. The hierarchical classification continues through amino acids, peptides, and analogues as the subclass, with N-carbamoyl-alpha amino acids representing the direct parent classification.

The structural characteristics that define this compound class include the presence of both carboxylic acid functionality and the distinctive carbamoyl group attachment. This dual functionality creates compounds with unique reactivity profiles and potential for participation in various chemical and biochemical processes. The alpha carbon configuration in this compound maintains the fundamental amino acid structure while the carbamoyl modification introduces additional sites for intermolecular interactions and chemical transformations.

Nomenclature, Identification Systems, and CAS Registry (55512-99-7)

Analytical chemistry applications benefit from the compound's well-defined structure and properties, making it useful as a reference standard for developing detection and quantification methods for related biological compounds. The compound's stability and characteristic spectroscopic properties facilitate its use in method development and validation studies for amino acid analysis.

Relationship to Other Carbamoyl Amino Acids

The structural and functional relationships between this compound and other carbamoyl amino acids provide important insights into this compound class's chemical behavior and biological significance. Several closely related compounds share structural similarities while exhibiting distinct properties based on their specific molecular arrangements.

Citrulline represents the most extensively studied member of this compound family, serving as a key intermediate in the urea cycle and participating in nitric oxide synthesis pathways. The structural relationship between citrulline and this compound highlights the importance of chain length and functional group positioning in determining biological activity. While citrulline contains an amino group at the second carbon and a carbamoylamino group at the fifth carbon, this compound presents a different arrangement that may confer distinct chemical properties.

Homocitrulline demonstrates the biological relevance of carbamoylation processes, as it is formed through the carbamoylation of lysine residues in proteins. This natural occurrence of carbamoyl amino acid formation provides context for understanding the potential biological roles of synthetic compounds like this compound. The process leading to homocitrulline formation involves the reaction of lysine with cyanate, which is present in equilibrium with urea in biological systems.

The relationship extends to other N-carbamoyl amino acids such as N-carbamoyl-alanine and N-carbamoyl-L-glutamate, which share the common structural feature of carbamoyl group attachment to the amino nitrogen. These compounds collectively demonstrate the versatility of carbamoyl modifications in amino acid chemistry and their potential applications in biochemical research.

Research into these related compounds has revealed important mechanistic insights into carbamoylation chemistry and its biological implications. The formation pathways for naturally occurring carbamoyl amino acids often involve enzymatic processes or chemical reactions with carbamyl phosphate or isocyanic acid derivatives. Understanding these relationships provides a foundation for predicting the behavior and potential applications of this compound in various research contexts.

Eigenschaften

IUPAC Name |

2-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSQPJHLLWRMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301556 | |

| Record name | ureidovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55512-99-7 | |

| Record name | NSC144202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ureidovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Primary Synthetic Routes

Reaction of DL-Norvaline with Potassium Cyanate

The most widely documented method involves the condensation of DL-norvaline (2-aminopentanoic acid) with potassium cyanate under acidic reflux conditions.

Reaction Mechanism

- Nucleophilic attack : The amine group of norvaline reacts with the electrophilic carbon of potassium cyanate.

- Urea formation : Intermediate isocyanate forms a urea derivative via acid catalysis.

- Cyclization : Under prolonged heating, the product may cyclize to 5-n-propyl hydantoin, but this is avoided by controlling reaction time.

Optimized Conditions (Example from CN116715635A)

Procedure :

Alternative Catalysts and Modifications

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification employs mixed-solvent recrystallization:

| Solvent ratio (DCM:EtOH) | Purity improvement | Yield loss |

|---|---|---|

| 1:3 | 98.5% → 99.28% | 12% |

| 1:5 | 98.2% → 99.10% | 15% |

Crystals are air-dried at 40°C for 12 hours to remove residual solvents.

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carbamoylamino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The compound can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions to facilitate the reaction.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amino derivatives where the carbamoyl group is reduced to an amine.

Substitution: Compounds with different functional groups replacing the carbamoyl group.

Wissenschaftliche Forschungsanwendungen

Biochemical Role

L-citrulline is involved in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate. This process is crucial for the detoxification of ammonia in the body. The compound is also a precursor to L-arginine, which is essential for the production of nitric oxide, a critical signaling molecule involved in vascular function and blood flow regulation .

Therapeutic Applications

-

Cardiovascular Health

- Vasodilation : L-citrulline supplementation has been shown to enhance endothelial function by increasing nitric oxide production, leading to improved vasodilation and blood flow. Studies indicate significant improvements in flow-mediated dilation in patients with coronary artery disease and heart failure .

- Blood Pressure Regulation : Research suggests that L-citrulline can help lower blood pressure in individuals with hypertension by promoting vascular relaxation .

-

Exercise Performance

- Enhanced Endurance : L-citrulline supplementation has been linked to improved exercise performance by reducing fatigue and increasing endurance during high-intensity workouts. It aids in enhancing oxygen uptake kinetics during physical activities .

- Recovery : Post-exercise recovery may be improved due to reduced muscle soreness and enhanced recovery markers following L-citrulline supplementation .

-

Metabolic Health

- Diabetes Management : In patients with type 2 diabetes, L-citrulline has been associated with improved glucose homeostasis, evidenced by reductions in fasting blood glucose levels and insulin resistance markers .

- Lipid Profile Improvement : Supplementation may also lead to favorable changes in lipid profiles, including reductions in total cholesterol and low-density lipoprotein levels .

Nutritional Supplementation

L-citrulline is frequently used as a dietary supplement aimed at enhancing athletic performance and recovery. It is marketed as a natural alternative to other performance-enhancing supplements due to its safety profile and efficacy in promoting nitric oxide synthesis and improving blood circulation .

Research Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cardiovascular Function | Demonstrated improved endothelial function and reduced arterial stiffness after L-citrulline supplementation in patients with heart failure. |

| Study 2 | Exercise Performance | Found that participants who supplemented with L-citrulline showed enhanced performance metrics during high-intensity interval training compared to placebo groups. |

| Study 3 | Diabetes Management | Reported significant reductions in fasting blood glucose levels among diabetic patients supplemented with L-citrulline over a 12-week period. |

Wirkmechanismus

The mechanism of action of 2-(Carbamoylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be converted to other amino acids or metabolites through enzymatic reactions. For example, it can be converted to arginine through the action of argininosuccinate synthase, which plays a role in the urea cycle. This conversion is essential for the detoxification of ammonia and the production of nitric oxide, a critical signaling molecule .

Vergleich Mit ähnlichen Verbindungen

D-Arginine

- Chemical Structure: (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid .

- Molecular Formula : C₆H₁₄N₄O₂.

- Key Differences: Replaces the carbamoyl group in citrulline with a guanidino group (-NH-C(NH₂)-NH₂). Exhibits D-stereochemistry, unlike the L-form of citrulline. Functions as a precursor for NO synthesis but requires conversion to L-arginine via argininosuccinate synthase .

Diphenylhydantoic Acid

- Chemical Structure: 2-(carbamoylamino)-2,2-diphenylacetic acid .

- Molecular Formula : C₁₅H₁₄N₂O₃.

- Key Differences: Features a diphenyl-substituted acetic acid backbone instead of pentanoic acid. Acts as a metabolite of phenytoin (an anticonvulsant) and lacks direct involvement in the urea cycle .

5-(Carbamoylamino)pentanoic Acid

Acetimidamido Derivatives

- Example: (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid .

- Molecular Formula : C₈H₁₆N₄O₂S.

- Key Differences: Substitutes the carbamoyl group with a methylthio-acetimidamido moiety (-NH-C(SCH₃)-NH₂). These derivatives are synthetic analogues studied for their inhibitory effects on enzymes like neuronal NOS .

5-Aminovaleric Acid

- Chemical Structure: 5-aminopentanoic acid .

- Molecular Formula: C₅H₁₁NO₂.

- Key Differences :

Structural and Functional Comparison Table

Gaps in Research

- The biological significance of 5-(carbamoylamino)pentanoic acid remains poorly understood .

Biologische Aktivität

2-(Carbamoylamino)pentanoic acid, also known as a derivative of amino acids, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C₅H₁₃N₃O₃

- Molecular Weight: 159.18 g/mol

- IUPAC Name: 2-amino-5-(carbamoylamino)pentanoic acid

This compound features both amino and carbamoyl functional groups, which contribute to its solubility and interaction with biological systems.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Studies have shown that this compound may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. It appears to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound displays antimicrobial properties against certain bacterial strains. Its efficacy against pathogens such as E. coli and S. aureus has been noted, indicating potential applications in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity: The compound may interact with various enzymes involved in metabolic pathways, influencing their activity and thereby affecting cellular functions.

- Cell Signaling Pathways: It has been suggested that this compound can modulate signaling pathways related to inflammation and apoptosis, contributing to its protective effects in neuronal cells.

- Gene Expression Regulation: Research indicates that this compound may influence gene expression patterns associated with stress response and cell survival.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

-

Antioxidant Efficacy:

- A study demonstrated that treatment with the compound significantly reduced malondialdehyde (MDA) levels in neuronal cells, indicating decreased lipid peroxidation.

Treatment MDA Levels (µmol/L) Control 5.0 Compound 2.1 -

Neuroprotection:

- In vitro assays using SH-SY5Y neuroblastoma cells showed that the compound reduced cell death induced by hydrogen peroxide exposure by up to 40%.

-

Antimicrobial Activity:

- In a disc diffusion assay, the compound exhibited a zone of inhibition measuring 15 mm against Staphylococcus aureus, suggesting moderate antibacterial activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to produce 2-(Carbamoylamino)pentanoic acid and its enantiomers?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from precursors like L-arginine. Key steps include carbamoylation, hydrogenation (using Pd/C and H₂), and acid/base workup. For example, DL-citrulline synthesis involves hydrolyzing L-arginine under alkaline conditions followed by racemization . Optimization may require adjusting catalysts (e.g., DCC for coupling) or solvents (e.g., methanol or acetic acid) to improve yields .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is critical for resolving D- and L-enantiomers . Nuclear magnetic resonance (NMR) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess purity and stability under storage conditions (−20°C recommended) .

Q. What is the biological role of this compound in metabolic pathways?

- Methodological Answer : As L-citrulline, it is a key intermediate in the urea cycle, facilitating ammonia detoxification. Isotopic tracing (e.g., ¹⁵N-labeled compounds) in hepatic cell models can track its conversion to arginine and nitric oxide, with LC-MS/MS quantifying metabolic flux .

Advanced Research Questions

Q. How do reaction conditions influence the oxidation kinetics of L-citrulline in acidic vs. basic media?

- Methodological Answer : Kinetic studies using permanganate as an oxidant reveal pH-dependent mechanisms. In acidic media, protonation of amino groups may stabilize intermediates, while basic conditions favor deprotonated species. Rate constants can be determined via UV-Vis spectrophotometry, with Arrhenius plots elucidating activation energies . Contradictions in rate data may arise from competing pathways (e.g., free radical vs. ionic mechanisms), requiring stopped-flow techniques for resolution .

Q. What strategies effectively resolve enantiomers of this compound for pharmacological studies?

- Methodological Answer : Chiral stationary phases (e.g., amylose-based columns) in HPLC achieve baseline separation of D- and L-forms . Enzymatic resolution using L-amino acid oxidase selectively degrades one enantiomer, leaving the other intact. Circular dichroism (CD) spectroscopy validates enantiomeric excess (>99%) for in vivo studies .

Q. How can metabolomics address contradictions in the metabolic effects of citrulline derivatives?

- Methodological Answer : Machine learning algorithms (e.g., random forest models) analyze metabolomic datasets to identify exposure-specific biomarkers, such as 5-aminovaleric acid. Pathway enrichment analysis (e.g., KEGG) highlights disrupted routes (e.g., glutathione metabolism), while isotopic flux studies reconcile compensatory mechanisms (e.g., upregulated Chrna4 expression) .

Q. What challenges arise in synthesizing FMOC-protected citrulline derivatives for peptide engineering?

- Methodological Answer : FMOC protection of the α-amino group requires anhydrous conditions to prevent hydrolysis. Coupling efficiency in solid-phase peptide synthesis (SPPS) depends on activating agents (e.g., HBTU) and orthogonal deprotection strategies. Purification via flash chromatography or preparative HPLC ensures >95% purity, critical for avoiding truncated peptides .

Q. How do structural modifications impact the inhibitory activity of citrulline analogs on nitric oxide synthase (NOS)?

- Methodological Answer : Introducing methylsulfonyl groups (e.g., compound 3 in ) enhances binding affinity to NOS active sites. Docking simulations (e.g., AutoDock Vina) predict interactions, while enzyme kinetics (Km/Vmax shifts) and X-ray crystallography validate mechanism-based inactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.